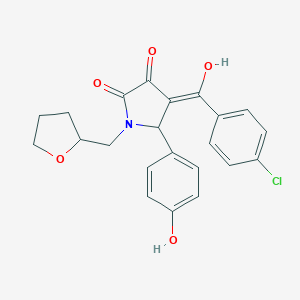
4-(4-chlorobenzoyl)-3-hydroxy-5-(4-hydroxyphenyl)-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-chlorobenzoyl)-3-hydroxy-5-(4-hydroxyphenyl)-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one, also known as C16, is a synthetic compound that has gained significant attention in scientific research due to its potential pharmacological properties. C16 is a member of the family of pyrrol-2-ones, which have been shown to possess a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Wirkmechanismus
The mechanism of action of 4-(4-chlorobenzoyl)-3-hydroxy-5-(4-hydroxyphenyl)-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one is not fully understood, but it is thought to involve the inhibition of various signaling pathways that are involved in inflammation, cancer, and viral replication. 4-(4-chlorobenzoyl)-3-hydroxy-5-(4-hydroxyphenyl)-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators, and histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects
4-(4-chlorobenzoyl)-3-hydroxy-5-(4-hydroxyphenyl)-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 4-(4-chlorobenzoyl)-3-hydroxy-5-(4-hydroxyphenyl)-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one can inhibit the growth and proliferation of cancer cells, induce apoptosis, and suppress the production of inflammatory mediators. In vivo studies have shown that 4-(4-chlorobenzoyl)-3-hydroxy-5-(4-hydroxyphenyl)-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one can reduce inflammation and tumor growth in animal models of cancer and inflammatory bowel disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-(4-chlorobenzoyl)-3-hydroxy-5-(4-hydroxyphenyl)-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its potent pharmacological activity, which allows for the investigation of its potential therapeutic uses. However, one of the limitations of using 4-(4-chlorobenzoyl)-3-hydroxy-5-(4-hydroxyphenyl)-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one is its relatively low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on 4-(4-chlorobenzoyl)-3-hydroxy-5-(4-hydroxyphenyl)-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one. One area of interest is the development of more efficient synthesis methods for 4-(4-chlorobenzoyl)-3-hydroxy-5-(4-hydroxyphenyl)-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one and its analogs. Another area of interest is the investigation of the potential use of 4-(4-chlorobenzoyl)-3-hydroxy-5-(4-hydroxyphenyl)-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one in combination with other drugs for the treatment of cancer and other diseases. Additionally, further studies are needed to fully elucidate the mechanism of action of 4-(4-chlorobenzoyl)-3-hydroxy-5-(4-hydroxyphenyl)-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one and its potential effects on human health.
Synthesemethoden
4-(4-chlorobenzoyl)-3-hydroxy-5-(4-hydroxyphenyl)-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one can be synthesized through a multi-step process that involves the reaction of 4-chlorobenzoyl chloride with 4-hydroxybenzaldehyde, followed by the addition of tetrahydro-2-furanylmethylamine and the cyclization of the resulting intermediate. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
4-(4-chlorobenzoyl)-3-hydroxy-5-(4-hydroxyphenyl)-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one has been the subject of numerous scientific studies due to its potential pharmacological properties. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral activities in vitro and in vivo. 4-(4-chlorobenzoyl)-3-hydroxy-5-(4-hydroxyphenyl)-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one has been investigated for its potential use in the treatment of a range of diseases, including cancer, inflammatory bowel disease, and viral infections.
Eigenschaften
Molekularformel |
C22H20ClNO5 |
|---|---|
Molekulargewicht |
413.8 g/mol |
IUPAC-Name |
(4Z)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-(4-hydroxyphenyl)-1-(oxolan-2-ylmethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C22H20ClNO5/c23-15-7-3-14(4-8-15)20(26)18-19(13-5-9-16(25)10-6-13)24(22(28)21(18)27)12-17-2-1-11-29-17/h3-10,17,19,25-26H,1-2,11-12H2/b20-18- |
InChI-Schlüssel |
UXPDKWNZCWKJFM-ZZEZOPTASA-N |
Isomerische SMILES |
C1CC(OC1)CN2C(/C(=C(\C3=CC=C(C=C3)Cl)/O)/C(=O)C2=O)C4=CC=C(C=C4)O |
SMILES |
C1CC(OC1)CN2C(C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C2=O)C4=CC=C(C=C4)O |
Kanonische SMILES |
C1CC(OC1)CN2C(C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C2=O)C4=CC=C(C=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-(2-fluorophenyl)-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282385.png)
![4-benzoyl-5-(2,4-dichlorophenyl)-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282386.png)
![4-benzoyl-5-(4-tert-butylphenyl)-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282387.png)
![4-(4-bromobenzoyl)-5-(2-chlorophenyl)-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282389.png)
![Methyl 6-acetyl-7-(4-ethoxyphenyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B282393.png)
![4-cinnamoyl-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282395.png)
![(4Z)-4-[(4-bromophenyl)-hydroxymethylidene]-5-(4-ethoxyphenyl)-1-[2-(2-hydroxyethoxy)ethyl]pyrrolidine-2,3-dione](/img/structure/B282397.png)
![Methyl 7-(4-bromophenyl)-6-(4-methylbenzoyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B282399.png)
![Methyl 6-benzoyl-7-(4-fluorophenyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B282402.png)
![4-(2-furoyl)-3-hydroxy-1-[4-(2-hydroxyethyl)phenyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282405.png)

![5-[4-(dimethylamino)phenyl]-4-(2-furoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282408.png)